2,6-Dimethylcinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,6-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYWEOURRGKCD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2,6 Dimethylcinnamic Acid
Classical Organic Synthesis Approaches to Cinnamic Acid Skeletons
Traditional methods for the construction of the cinnamic acid framework have been refined over more than a century and remain fundamental in synthetic organic chemistry. These reactions typically involve the condensation of an aromatic aldehyde with a suitable C2-synthon.
Knoevenagel Condensation and Variants for 2,6-Dimethylcinnamic Acid Synthesis
The Knoevenagel condensation is a versatile method for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. bepls.comwikipedia.org For the synthesis of cinnamic acids, the Doebner modification is commonly employed, which utilizes malonic acid as the active methylene compound and a weak base, such as pyridine (B92270) or piperidine, as the catalyst. wikipedia.org The reaction proceeds through a carbanion intermediate generated from malonic acid, which then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration and decarboxylation yield the α,β-unsaturated carboxylic acid.
The application of the Knoevenagel condensation to the synthesis of this compound would involve the reaction of 2,6-dimethylbenzaldehyde (B72290) with malonic acid. However, the steric hindrance presented by the two ortho-methyl groups on the benzaldehyde (B42025) ring can significantly influence the reaction rate and yield. These bulky groups can impede the approach of the malonate carbanion to the carbonyl carbon, potentially requiring more forcing reaction conditions or specialized catalysts to achieve reasonable conversions. While specific literature on the Knoevenagel condensation of 2,6-dimethylbenzaldehyde is scarce, studies on other sterically hindered aldehydes suggest that lower yields might be expected compared to unhindered benzaldehydes.
Table 1: Representative Conditions for Knoevenagel-Doebner Condensation of Aromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | Malonic Acid | Piperidine/Pyridine | Reflux | ~85 |
| 4-Methoxybenzaldehyde | Malonic Acid | Piperidine/Pyridine | Reflux | ~90 |
| 4-Nitrobenzaldehyde | Malonic Acid | Piperidine/Pyridine | Reflux | ~92 |
Note: The data in this table are representative examples for substituted benzaldehydes and may not directly reflect the outcome for 2,6-dimethylbenzaldehyde due to potential steric hindrance.
Perkin Reaction and its Applicability to Substituted Cinnamic Acids
Developed by William Henry Perkin in 1868, the Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids. researchgate.netwikipedia.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. researchgate.netwikipedia.org For the synthesis of cinnamic acid derivatives, acetic anhydride and sodium or potassium acetate (B1210297) are commonly used. wikipedia.org The mechanism involves the formation of an enolate from the anhydride, which then adds to the aldehyde. A subsequent series of intramolecular acyl transfer, elimination, and hydrolysis steps leads to the final cinnamic acid product.
Table 2: Examples of Perkin Reaction with Substituted Benzaldehydes
| Aromatic Aldehyde | Acid Anhydride | Base | Temperature (°C) | Yield (%) |
| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 70-75 |
| 4-Methylbenzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 33 |
| 2-Chlorobenzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 71 |
| 4-Nitrobenzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 82 |
| 2,6-Dichlorobenzaldehyde (B137635) | Acetic Anhydride | Sodium Acetate | 180 | 82 |
Note: This table, adapted from a study on substituted benzaldehydes , illustrates the impact of substitution on yield. The high yield for 2,6-dichlorobenzaldehyde suggests that electronic effects can also play a significant role.
Claisen-Schmidt Condensation and Analogous Routes
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org It is a type of crossed aldol (B89426) condensation. wikipedia.org To synthesize cinnamic acid derivatives via a Claisen-Schmidt-like pathway, an aromatic aldehyde would react with a compound that can provide a two-carbon acid equivalent. A common approach involves the condensation of an aromatic aldehyde with acetone (B3395972) to form a benzylideneacetone, which can then be oxidized to the corresponding cinnamic acid. gordon.edu
For this compound, this would involve the reaction of 2,6-dimethylbenzaldehyde with acetone in the presence of a base like sodium hydroxide (B78521) to form (E)-4-(2,6-dimethylphenyl)but-3-en-2-one. Subsequent oxidation of this α,β-unsaturated ketone, for example using sodium hypochlorite (B82951) (the haloform reaction), would yield the desired this compound. The initial Claisen-Schmidt condensation step is again subject to steric effects from the ortho-methyl groups, which might necessitate optimized reaction conditions to achieve a good yield of the intermediate ketone. The feasibility of this route is supported by the general success of the Claisen-Schmidt condensation with a wide variety of substituted benzaldehydes. nih.gov
Modern Synthetic Strategies for this compound and its Analogs
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in chemical research. These modern strategies often offer advantages in terms of milder reaction conditions, higher selectivity, and reduced environmental impact.
Enzymatic and Biocatalytic Synthesis Routes
Enzymatic and biocatalytic methods are increasingly recognized for their high selectivity and mild reaction conditions. For the synthesis of cinnamic acid derivatives, two main classes of enzymes are particularly relevant: lipases and ammonia (B1221849) lyases.
Lipase-catalyzed esterification: Lipases are widely used for the synthesis of esters through the esterification of carboxylic acids or transesterification. researchgate.netijournals.cnscielo.brresearchgate.net While this method is primarily for the derivatization of existing cinnamic acids, it represents a key biocatalytic transformation. For instance, immobilized lipases such as Novozym 435 have been successfully used to catalyze the esterification of cinnamic acid with various alcohols. scielo.br This approach could be applied to this compound to produce its esters, which are often valuable as fragrances or pharmaceutical intermediates. The enzymatic process offers high selectivity and avoids the harsh conditions often required for chemical esterification.
Phenylalanine Ammonia-Lyase (PAL): Phenylalanine ammonia-lyases (PALs) are enzymes that catalyze the non-oxidative elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. turner-biocatalysis.comwikipedia.org The reverse reaction, the addition of ammonia to a cinnamic acid derivative, can be used for the synthesis of unnatural amino acids. wikipedia.orgfrontiersin.orgfrontiersin.org While the direct synthesis of this compound via a PAL-catalyzed reaction from a corresponding amino acid is not the standard application, the substrate tolerance of PALs has been explored. Studies have shown that PALs can accept a range of substituted cinnamic acids for the reverse amination reaction, although steric hindrance at the ortho positions can significantly reduce or inhibit activity. wikipedia.org This suggests that while a PAL-based synthesis of L-2,6-dimethylphenylalanine from this compound might be challenging, the general principle of using lyases for C-C bond formation in related structures is an active area of research.
Microwave-Assisted and Green Chemistry Methodologies
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. rasayanjournal.co.in The Knoevenagel condensation, in particular, has been shown to be significantly accelerated by microwave assistance. nih.govtheaic.orgresearchgate.net The synthesis of cinnamic acid derivatives from aromatic aldehydes and malonic acid can be achieved in minutes under microwave irradiation, often under solvent-free conditions or using green solvents like water. bepls.com
The application of microwave-assisted synthesis to the Knoevenagel condensation of 2,6-dimethylbenzaldehyde could potentially overcome the steric hindrance by providing rapid and efficient energy transfer to the reacting molecules. This could lead to higher yields in shorter reaction times than conventional heating methods. The use of solid supports or catalysts, such as clays (B1170129) or zeolites, in conjunction with microwave irradiation can further enhance the efficiency and selectivity of the reaction, aligning with the principles of green chemistry. ajol.info
Table 3: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation
| Reaction | Method | Reaction Time | Yield (%) |
| Benzaldehyde + Malonic Acid | Conventional Heating | 6-8 hours | ~65 |
| Benzaldehyde + Malonic Acid | Microwave Irradiation | 5-10 minutes | ~75 |
Note: This table provides a general comparison for the synthesis of cinnamic acid. bepls.com Specific conditions and outcomes for 2,6-dimethylbenzaldehyde would require experimental validation.
Green Chemistry Approaches: Beyond microwave synthesis, other green chemistry methodologies are applicable to the synthesis of cinnamic acid derivatives. This includes the use of heterogeneous catalysts that can be easily recovered and reused, and the use of environmentally benign solvents such as water or ethanol. mdpi.comresearchgate.net For example, the Knoevenagel condensation has been successfully carried out using solid basic catalysts in aqueous media. bepls.com These approaches minimize waste and avoid the use of toxic and volatile organic solvents, making the synthesis of compounds like this compound more sustainable.
Palladium-Catalyzed Coupling Reactions for Cinnamic Acid Derivatives
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful and versatile methods for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of cinnamic acid and its derivatives, including this compound. The two most prominent methods in this category are the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling.
The Mizoroki-Heck reaction (often shortened to the Heck reaction) involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For the synthesis of cinnamic acid derivatives, this typically involves reacting an aryl halide, such as 2-bromo-1,3-xylene, with an acrylic acid or acrylate (B77674) ester. The reaction is highly stereoselective, generally yielding the thermodynamically more stable E (trans) isomer of the cinnamic acid derivative. Various palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C), often in conjunction with phosphine (B1218219) ligands. thepharmajournal.comorgsyn.org The use of aqueous-biphasic systems has been developed to facilitate catalyst recycling and product recovery. chemicalbook.comscielo.br
The Suzuki-Miyaura coupling (or Suzuki reaction) is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond by coupling an organoboron species (like a boronic acid) with an organohalide. semanticscholar.org To synthesize a cinnamic acid derivative via this route, one could couple an arylboronic acid with a haloacrylate, or conversely, a vinylboronic acid with an aryl halide. researchgate.net The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. mdpi.com
| Reaction | Key Reactants | Typical Catalyst/Ligand | Base | Key Advantages |
|---|---|---|---|---|
| Heck Reaction | Aryl Halide + Alkene (e.g., Acrylic Acid) | Pd(OAc)₂, Pd/C, Palladacycles | Triethylamine (Et₃N), K₂CO₃, NaOAc | High stereoselectivity for E-isomer, atom economy. thepharmajournal.comorgsyn.org |
| Suzuki Coupling | Arylboronic Acid + Vinyl Halide (or vice versa) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Na₂CO₃, K₃PO₄ | Mild conditions, high functional group tolerance, low toxicity of reagents. semanticscholar.orgresearchgate.net |
Derivatization Strategies for Expanding Molecular Diversity
The carboxylic acid moiety of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These derivatizations are crucial for modifying the molecule's physicochemical properties and for creating libraries of related compounds for various scientific applications.
Esterification is a common derivatization of carboxylic acids. For this compound, esters can be synthesized through several established methods.
Steglich Esterification : This method is particularly useful for coupling carboxylic acids with a wide range of alcohols, including those that are sterically hindered. The reaction employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP). scielo.br The reaction proceeds under mild, neutral conditions at room temperature.
Fischer Esterification : This is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While effective, it requires strong acid catalysts (like H₂SO₄) and often heat, which may not be suitable for sensitive substrates.
One-Pot Condensation Reactions : Methods involving the condensation of an appropriate aldehyde (like 2,6-dimethylbenzaldehyde) with reagents such as Meldrum's acid in the presence of an alcohol can directly yield cinnamic esters. mdpi.com
| Method | Reagents | Typical Conditions |
|---|---|---|
| Steglich Esterification | Alcohol, DCC, DMAP | Dichloromethane (CH₂Cl₂), Room Temperature, 24h. scielo.br |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol. |
The conversion of the carboxyl group to an amide or a hydrazide introduces a nitrogen-containing functional group, significantly altering the molecule's properties.
Amidation : Amides of this compound can be synthesized by reacting the acid with a primary or secondary amine. The reaction typically requires an activating agent or coupling reagent to facilitate the formation of the amide bond. Common coupling agents include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and DCC. semanticscholar.orgmdpi.com Boric acid has also been reported as an effective and green catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgsemanticscholar.org
Hydrazide Formation : Hydrazides are formed by reacting the carboxylic acid, or more commonly its ester derivative, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). Acyl hydrazides are stable intermediates that can be further modified, for example, by reacting with aldehydes or ketones to form hydrazones. mdpi.com
| Derivative | Key Reagents | Notes |
|---|---|---|
| Amide | Amine, Coupling Agent (e.g., BOP, DCC) | Forms a stable, neutral amide linkage. semanticscholar.orgmdpi.com |
| Hydrazide | Hydrazine Hydrate | Often prepared from the corresponding ester for higher yields. organic-chemistry.org |
Heterocyclic compounds are of immense importance in medicinal and materials chemistry. sciencescholar.usnih.gov this compound and its derivatives can serve as valuable precursors for the synthesis of various heterocyclic systems. The double bond and the carboxylic acid functional group (or its derivatives) are the primary reaction sites for constructing these rings.
For instance, the hydrazide derivative of this compound can be a key intermediate. It can undergo cyclization reactions with various reagents to form five-membered heterocycles like 1,3,4-oxadiazoles (by reacting with carbon disulfide) or triazoles. jmchemsci.com The α,β-unsaturated nature of the cinnamic acid backbone also allows for Michael addition reactions, where a nucleophile adds to the β-carbon. If the nucleophile is part of a larger molecule, this can be the first step in an intramolecular cyclization to form a new heterocyclic ring.
Stereochemical Control in this compound Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical synthesis. researchgate.net For this compound, the key stereochemical feature is the geometry of the carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. The spatial arrangement of the aryl and carboxyl groups relative to the double bond can significantly influence the molecule's physical properties and biological activity.
In the context of the synthetic methods discussed, stereochemical control is often inherent to the reaction mechanism.
Heck Reaction : As mentioned, the Heck reaction is highly stereoselective and almost exclusively yields the E-isomer of the cinnamic acid product. This is because the reaction pathway favors a syn-elimination of the palladium hydride from the most stable, anti-periplanar conformation of the intermediate, leading to the trans-alkene. thepharmajournal.com
Perkin and Knoevenagel Condensations : These classic condensation reactions between an aromatic aldehyde (2,6-dimethylbenzaldehyde) and an anhydride or active methylene compound (like malonic acid) also typically favor the formation of the more thermodynamically stable E-isomer of the resulting cinnamic acid. thepharmajournal.com The synthesis of cinnamic acid from 2,6-dimethylbenzaldehyde and malonic acid is a known application of this type of condensation. thepharmajournal.com
Controlling the stereochemistry to produce the less stable Z-isomer is more challenging and often requires specific photochemical methods (e.g., E/Z isomerization with UV light) or specialized stereoselective synthetic routes that are not based on these common condensation or coupling reactions.
Biological Activities and Mechanistic Investigations of 2,6 Dimethylcinnamic Acid and Its Derivatives
In Vitro Anti-Microbial Activity Profiling
Derivatives of cinnamic acid, a naturally occurring aromatic carboxylic acid, have been the subject of extensive research due to their broad spectrum of biological activities, including antimicrobial properties. mdpi.commdpi.com These compounds are recognized for their activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi. mdpi.comnih.gov
Cinnamic acid and its derivatives have demonstrated notable antibacterial effects. nih.gov Their mechanism of action is often attributed to the disruption of bacterial membranes, leading to lysis and the leakage of intracellular contents. mdpi.com Studies have shown that synthetic cinnamic acids, esters, and amides are often more potent against bacteria than the parent compound. nih.gov
Research has evaluated numerous derivatives against a panel of clinically relevant bacteria. For instance, certain synthetic compounds bearing a catechol group have shown significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 mg/L. nih.gov Another derivative was found to be more effective against Enterococcus faecium (MIC₅₀ of 32 mg/L) than Enterococcus faecalis (MIC₅₀ of 256 mg/L). nih.gov The antibacterial efficacy of these derivatives can be influenced by the specific chemical modifications made to the parent cinnamic acid structure, such as the addition of substituents to the aromatic ring or modification of the carboxylic acid group. nih.gov While broad activity is reported, some derivatives show no activity against certain pathogens like Acinetobacter baumannii. mdpi.com
| Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| DM2 (catechol derivative) | Staphylococcus aureus | 16–64 mg/L | nih.gov |
| DM8 | Enterococcus faecium | 32 mg/L (MIC₅₀) | nih.gov |
| DM8 | Enterococcus faecalis | 256 mg/L (MIC₅₀) | nih.gov |
| Cinnamic Acid | Mycobacterium tuberculosis | 250–675 µM | nih.gov |
| cis-Cinnamic acid | MDR M. tuberculosis | 16.9 µM (MBC) | mdpi.com |
The antifungal potential of cinnamic acid derivatives is well-documented, with activity demonstrated against various fungal species, including Aspergillus niger and Candida albicans. nih.govajol.info Generally, fungi are reported to be more sensitive to cinnamic aldehydes, while bacteria are more susceptible to cinnamic acids and their esters or amides. nih.gov
Mechanistic studies suggest that the antifungal action of these compounds can involve the inhibition of fungal-specific enzymes. nih.gov One key target identified is benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme crucial for the detoxification of aromatic compounds in fungi. nih.govnih.gov The inhibition of this enzyme disrupts essential metabolic pathways, leading to fungal growth inhibition. nih.gov Research has shown that specific cinnamic acid derivatives exhibit potent inhibitory activity against CYP53A15 from the pathogen Cochliobolus lunatus. nih.gov Bromination of the double bond in the cinnamic acid structure has been shown to enhance the antimicrobial activity, particularly the antifungal effects. nih.gov
| Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Cinnamic Acid | Aspergillus niger | 844 µM | mdpi.com |
| Cinnamic Acid | Candida albicans | 405 µM | mdpi.com |
| Cinnamic Acid | Aspergillus terreus | 1.7 mM | mdpi.com |
| Cinnamic Acid | Aspergillus flavus | 1.7 mM | mdpi.com |
| Isopropyl 2-nitrocinnamate | Candida spp. | 513.52 μM | researchgate.net |
Visceral leishmaniasis, caused by protozoan parasites of the Leishmania genus, remains a significant health concern, driving the search for new therapeutic agents. nih.gov Cinnamic acid derivatives have emerged as a promising class of compounds with significant antileishmanial activity. nih.govnih.gov Extensive screening of these derivatives against Leishmania infantum has identified several potent compounds. nih.govmdpi.com
In one comprehensive study, thirty-four derivatives were synthesized and evaluated. nih.gov The results highlighted N-(4-isopropylbenzyl)cinnamamide as the most potent agent, with a half-maximal inhibitory concentration (IC₅₀) of 33.71 μM and a high selectivity index (SI > 42.46) for the parasite over mammalian cells. nih.gov Another derivative, piperonyl cinnamate (B1238496), also showed strong activity with an IC₅₀ of 42.80 μM and an SI > 32.86. nih.gov The antileishmanial action of some hydroxycinnamic acid derivatives has been linked to the inhibition of Leishmania amazonensis arginase, an enzyme critical for the parasite's survival. nih.gov
| Derivative | Leishmania Species | Activity (IC₅₀) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| N-(4-isopropylbenzyl)cinnamamide | L. infantum | 33.71 μM | > 42.46 | nih.gov |
| Piperonyl cinnamate | L. infantum | 42.80 μM | > 32.86 | nih.gov |
| Rosmarinic acid | L. amazonensis (promastigotes) | 61 μM | Not Reported | nih.gov |
| Isoverbascoside | L. amazonensis (promastigotes) | 14 μM | Not Reported | nih.gov |
Anti-Proliferative and Cytotoxic Mechanisms in Cell Culture Models
Beyond their antimicrobial effects, cinnamic acid derivatives have been investigated for their potential as anticancer agents. They have been shown to exert cytotoxic effects and inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis and modulation of the cell cycle. nih.govresearchgate.netresearchgate.net
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Cinnamic acid and its derivatives can trigger this process in cancer cells through multiple pathways. nih.gov Studies on human melanoma cells showed that cinnamic acid induces apoptosis, which is associated with DNA damage and the activation of caspase-3. nih.gov
A specific chalcone (B49325) derivative, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), has been shown to induce apoptosis in multi-drug resistant human hepatoma (BEL-7402/5-FU) cells. nih.gov The mechanism involves the mitochondria-dependent pathway, characterized by the generation of reactive oxygen species (ROS). nih.gov Furthermore, DMC treatment was found to suppress the PI3K/AKT signaling axis, a key pathway that promotes cell survival. nih.gov In leukemia and lymphoma cells, a related compound, (2,6-dimethylphenyl)arsonic acid, was also found to induce apoptosis via the mitochondrial pathway, involving the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). mdpi.com These findings indicate that cinnamic acid derivatives can activate intrinsic apoptotic signaling cascades in cancer cells.
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Cinnamic acid derivatives have been found to inhibit cancer cell growth by inducing cell cycle arrest, often at the G0/G1 phase. nih.govmdpi.comnih.gov This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.
For example, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) was observed to increase the population of human cervical cancer (HeLa) cells in the G0/G1 phase. mdpi.comnih.gov This effect was time-dependent, becoming significant after 12 to 48 hours of treatment. mdpi.com Mechanistic investigations in hepatoma cells revealed that DMC-induced G1 arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov The ability of these derivatives to halt the cell cycle underscores their potential as anti-proliferative agents. nih.govresearchgate.net
| Derivative | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | Increased cell population in G0/G1 phase | Inhibition of CDK/cyclin complexes | mdpi.com |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | BEL-7402/5-FU (Hepatoma) | G1 phase arrest | Downregulation of cyclin D1 and CDK4 | nih.gov |
| Various Cinnamic acid esters and amides | HeLa, K562, Fem-x, MCF-7 | Inhibition of cell growth | Induction of cell death | nih.govresearchgate.net |
Inhibition of Specific Enzymes (e.g., Matrix Metalloproteinases, Xanthine (B1682287) Oxidase, Chitin (B13524) Synthase)
The enzymatic inhibitory potential of cinnamic acid derivatives has been a subject of significant research interest. While specific studies focusing exclusively on 2,6-dimethylcinnamic acid are limited, the broader class of cinnamic acid derivatives has demonstrated inhibitory activity against several key enzymes, including matrix metalloproteinases (MMPs), xanthine oxidase, and chitin synthase.
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is associated with various pathological conditions, including cancer metastasis and inflammation. nih.gov Cinnamic acid derivatives have been investigated as potential MMP inhibitors. nih.gov For instance, computational studies involving molecular docking have been used to evaluate the binding affinity of various cinnamic acid derivatives to the active site of MMP-9. genominfo.org These studies aim to identify derivatives with the potential to act as therapeutic agents by inhibiting MMP activity. nih.gov
Xanthine Oxidase: Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wisdomlib.org Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov Several natural and synthetic compounds, including derivatives of cinnamic acid, have been screened for their xanthine oxidase inhibitory activity. nih.govmdpi.comnih.gov The inhibitory potential is often evaluated using in vitro assays to determine the concentration required for 50% inhibition (IC50). For example, various phenolic compounds isolated from natural sources have shown dose-dependent inhibition of xanthine oxidase. mdpi.com
Antioxidant Properties and Radical Scavenging Mechanisms
Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure. researchgate.net The presence of a phenyl ring and a carboxylic acid functional group allows these compounds to act as radical scavengers, donating hydrogen atoms or electrons to neutralize free radicals. The substitution pattern on the phenyl ring significantly influences the antioxidant capacity. nih.gov
The radical scavenging activity of cinnamic acid derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comresearchgate.net This assay measures the ability of a compound to reduce the stable DPPH radical. mdpi.com The antioxidant effectiveness is often quantified as the EC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. pan.olsztyn.pl
Studies on various substituted cinnamic acids have shown that the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring play a crucial role in their radical scavenging ability. For instance, dimethoxy-substituted cinnamic acid derivatives have been shown to be effective radical scavengers. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from a hydroxyl group or the delocalization of the radical through the aromatic ring. The specific antioxidant and radical scavenging mechanisms of this compound would be influenced by the electron-donating nature of the two methyl groups on the phenyl ring.
Enzymatic Interactions and Inhibition Kinetics
The interaction of cinnamic acid derivatives with enzymes and the kinetics of their inhibitory actions are fundamental to understanding their biological activities. These interactions can be elucidated through various experimental and computational techniques.
Cinnamic acid derivatives have been shown to modulate the activity of several key metabolic enzymes. nih.govnih.gov For example, their effects on enzymes involved in glucose and lipid metabolism have been investigated. While specific kinetic data for this compound is not extensively documented, related compounds have been studied for their inhibitory effects on various enzymes. The inhibition kinetics, including the determination of inhibition constants (Ki) and the type of inhibition (e.g., competitive, non-competitive, or mixed), are crucial for characterizing the potency and mechanism of action of these compounds.
Understanding the molecular basis of how an inhibitor binds to an enzyme is critical for drug design and development. Techniques such as X-ray crystallography and molecular docking are employed to visualize and predict the interactions between an inhibitor and the active site of an enzyme. nih.govnih.govresearchgate.net
Molecular docking studies have been utilized to investigate the binding modes of cinnamic acid derivatives with various enzymes, including MMPs. genominfo.org These computational models can predict the binding affinity and identify key amino acid residues in the enzyme's active site that interact with the inhibitor. For instance, the formation of hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme are often crucial for the stability of the enzyme-inhibitor complex. While crystal structures of this compound complexed with specific enzymes are not currently available, the general principles of enzyme-inhibitor interactions for cinnamic acid derivatives provide a framework for understanding its potential binding mechanisms.
Data Tables
Table 1: Xanthine Oxidase Inhibitory Activity of Selected Compounds
| Compound | IC50 (µM) | Source |
| Compound 1 | >200 | mdpi.com |
| Compound 2 | >200 | mdpi.com |
| Compound 3 | >200 | mdpi.com |
| Compound 4 | >200 | mdpi.com |
| Compound 5 | >200 | mdpi.com |
| Compound 6 | >200 | mdpi.com |
| Allopurinol | 6.58 | mdpi.com |
Table 2: DPPH Radical Scavenging Activity of Selected Phenolic Acids
| Compound | EC50 (µmol/assay) | Source |
| Gallic acid | 0.0237 | pan.olsztyn.pl |
| Gentisic acid | 0.0292 | pan.olsztyn.pl |
| Syringic acid | >800 | pan.olsztyn.pl |
| Caffeic acid | 0.0325 | pan.olsztyn.pl |
| Protocatechuic acid | 0.0417 | pan.olsztyn.pl |
| Sinapic acid | 0.0435 | pan.olsztyn.pl |
| Ferulic acid | 0.0526 | pan.olsztyn.pl |
| p-Coumaric acid | >800 | pan.olsztyn.pl |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Structural Determinants for Biological Activity
The biological efficacy of cinnamic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring, as well as modifications to the acrylic acid side chain. researchgate.net These structural alterations can profoundly influence the molecule's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.
Impact of Substituent Effects on the Aromatic Ring
The substitution pattern on the phenyl ring of cinnamic acid is a critical determinant of its biological activity. The introduction of methyl groups, as in 2,6-dimethylcinnamic acid, can induce a combination of electronic and steric effects that modulate the compound's interaction with target proteins.
Methyl groups are known to be electron-donating through an inductive effect, which can increase the electron density of the aromatic ring. This alteration in electronic distribution can influence the binding affinity of the molecule to its biological target. For instance, in some series of cinnamic acid derivatives, the presence of electron-donating groups on the phenyl ring has been shown to affect their activity. researchgate.net
The position of the substituents is also paramount. Ortho-substitution, as seen in this compound, can introduce significant steric hindrance around the acrylic acid side chain. This steric bulk can influence the conformation of the molecule and may either hinder or enhance its binding to a specific active site. For example, studies on other ortho-substituted cinnamic acid analogs have demonstrated that the position of the substituent can be more critical than its electronic nature in determining biological activity. In some cases, ortho-substitution has been found to be less favorable for certain biological activities compared to meta or para-substitution, potentially due to steric clashes with the target protein. nih.gov
Conversely, the presence of two methyl groups at the 2 and 6 positions could also serve to lock the molecule into a specific conformation that is favorable for binding to a particular receptor. The precise impact of this disubstitution pattern is highly dependent on the topology of the target binding site.
Table 1: General Effects of Aromatic Ring Substituents on the Biological Activity of Cinnamic Acid Derivatives
| Substituent Type | General Effect on Activity | Rationale |
| Electron-Donating Groups (e.g., Methyl, Methoxy) | Activity can be increased or decreased depending on the target. | Alters the electron density of the aromatic ring, influencing binding interactions. |
| Electron-Withdrawing Groups (e.g., Nitro, Halogen) | Often enhances antimicrobial and anticancer activities. | Can increase the electrophilicity of the molecule and participate in specific interactions. |
| Hydroxyl Groups | Generally enhances antioxidant activity. | Can act as hydrogen bond donors and radical scavengers. |
| Positional Isomers (ortho, meta, para) | Activity is highly dependent on the position. | Influences steric hindrance and the orientation of the molecule within the binding site. |
Influence of Alkyl Chain Modifications and Functional Groups
Modifications to the acrylic acid side chain of cinnamic acid derivatives represent another crucial avenue for modulating their biological activity. These modifications can include esterification or amidation of the carboxylic acid group, as well as alterations to the length and branching of the alkyl chain in ester derivatives.
Esterification of the carboxylic acid group can significantly impact the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes and reach its target. The nature of the alcohol used for esterification is also important; increasing the length of the alkyl chain in cinnamate (B1238496) esters has been shown to influence antimicrobial activity. researchgate.net For instance, some studies have reported that the antifungal activity of cinnamic acid esters increases with the length of the alkyl chain up to a certain point. researchgate.net
Amidation of the carboxylic acid is another common modification. The introduction of an amide bond can provide an additional site for hydrogen bonding, potentially enhancing the binding affinity of the molecule to its target. The nature of the amine used for amidation also offers a wide scope for structural diversity and optimization of biological activity. nih.gov
Computational Approaches in Structure-Activity Relationship
Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of bioactive molecules and guiding the design of new and more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating physicochemical descriptors of the molecules with their observed activity, QSAR models can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for activity.
For cinnamic acid derivatives, QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters.
Although specific QSAR models for this compound were not found in the reviewed literature, the principles of QSAR could be readily applied to a series of its derivatives. A QSAR study on this compound analogs would likely reveal the importance of steric parameters due to the ortho-methyl groups, as well as electronic descriptors influenced by the electron-donating nature of the methyl substituents.
Table 2: Common Descriptors Used in QSAR Studies of Cinnamic Acid Derivatives
| Descriptor Class | Examples | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantifies the size and shape of the molecule. |
| Lipophilic | LogP, Polar surface area | Relates to the molecule's solubility and ability to cross membranes. |
| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |
Ligand-Based and Structure-Based Molecular Design Principles
Molecular design strategies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active, and it aims to identify the common structural features, or pharmacophore, that are responsible for their activity.
In the context of this compound, if a series of its biologically active derivatives were identified, ligand-based methods could be used to develop a pharmacophore model. This model would highlight the essential spatial arrangement of chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are required for activity. This pharmacophore could then be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.
Structure-based drug design, on the other hand, is applicable when the 3D structure of the target protein is available. This approach involves the use of computational tools, such as molecular docking, to predict the binding mode and affinity of a ligand to its target. By visualizing the interactions between the ligand and the protein at the atomic level, researchers can rationally design modifications to the ligand to improve its binding and, consequently, its biological activity.
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov In drug design, molecular docking is widely used to predict the binding mode of a small molecule ligand to its protein target. nih.govmdpi.com This information is invaluable for understanding the molecular basis of the ligand's activity and for designing new analogs with improved affinity.
For this compound, molecular docking studies could be performed to investigate its binding to various biological targets. The results of such studies would reveal the specific amino acid residues in the active site that interact with the molecule and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). The presence of the two methyl groups at the ortho positions would likely play a significant role in the docking pose, potentially influencing the orientation of the carboxylic acid group and the aromatic ring within the binding pocket.
Molecular dynamics (MD) simulations can be used to further refine the results of molecular docking and to provide a more dynamic picture of the ligand-protein interaction. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to identify any conformational changes that may occur upon ligand binding. mdpi.com By analyzing the trajectory of an MD simulation, it is possible to calculate the binding free energy, which provides a more accurate estimate of the ligand's affinity for the target.
Biosynthesis, Natural Occurrence, and Ecological Significance
Identification in Natural Sources and Plant Metabolomes
While 2,6-Dimethylcinnamic acid is a specific derivative of the widely distributed cinnamic acid, its direct identification in natural sources is not extensively documented in scientific literature. Plant metabolome studies, which analyze the complete set of small-molecule chemicals found within a biological sample, have identified a vast array of phenylpropanoids. nih.gov However, the focus has often been on more common derivatives such as hydroxylated and methoxylated forms. Cinnamic acid and its related compounds are naturally occurring organic acids found in various plants, fruits, and vegetables, where they play crucial roles in growth, development, defense, and reproduction. theaic.orgresearchgate.net The presence of this compound is likely limited to specific plant taxa that possess the necessary enzymatic machinery for its synthesis. The table below lists common cinnamic acid derivatives and their documented natural sources to provide context for the chemical family to which this compound belongs.
| Compound Name | Example Natural Sources |
| trans-Cinnamic acid | Cinnamomum cassia (Chinese Cinnamon), Panax ginseng |
| p-Coumaric acid | Peanuts, Tomatoes, Carrots, Garlic |
| Caffeic acid | Coffee, Berries, Thyme, Sage |
| Ferulic acid | Cereal grains (oats, wheat, rice), Oranges, Pineapple |
| Sinapic acid | Citrus fruits, Canola, Rapeseed |
Elucidation of Biosynthetic Pathways in Organisms
The biosynthesis of this compound, while not specifically detailed in available research, can be inferred from the well-established pathways that produce its core structure and the known enzymatic reactions that modify it. The formation of this compound likely involves a combination of the shikimate, phenylpropanoid, and potentially polyketide pathways, followed by specific tailoring reactions.
The foundational C6-C3 carbon skeleton of cinnamic acid is synthesized via the shikimate and subsequent phenylpropanoid pathways, which are central to secondary metabolism in plants. nih.govresearchgate.netfrontiersin.org
Shikimate Pathway : This pathway converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into the aromatic amino acid L-phenylalanine. oup.comfrontiersin.org This seven-step enzymatic process is crucial as it bridges primary and secondary metabolism. nih.govbioone.org
Phenylalanine Ammonia-Lyase (PAL) Reaction : The entry point into the general phenylpropanoid pathway is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). researchgate.net PAL performs a non-oxidative deamination of L-phenylalanine to produce trans-Cinnamic acid, which serves as the precursor for thousands of phenylpropanoid compounds. oup.comresearchgate.net
The subsequent methylation of the cinnamic acid ring at the 2 and 6 positions would require specific methyltransferase enzymes, which utilize a methyl donor, typically S-adenosyl-L-methionine (SAM).
An alternative or complementary route for the formation of the aromatic ring could involve polyketide synthases (PKSs). scispace.com Type II PKSs, found predominantly in bacteria, are responsible for producing a wide array of aromatic polyketides. nih.govresearchgate.netnih.gov These enzymatic systems catalyze the sequential condensation of small carboxylic acid units (like malonyl-CoA) to form a linear poly-β-keto intermediate, which then undergoes cyclization and aromatization reactions. nih.govpnas.org It is conceivable that a PKS pathway could generate an aromatic ring with methyl groups already incorporated by using methylated starter or extender units. This could then be further modified to yield the final this compound structure.
The precise enzymatic steps for the biosynthesis of this compound would follow the formation of its cinnamic acid precursor. The key transformation is the double methylation of the aromatic ring.
Key Enzymatic Steps:
Formation of trans-Cinnamic Acid : This is accomplished by Phenylalanine Ammonia-Lyase (PAL) as the committed step of the phenylpropanoid pathway. bioone.org
Ring Methylation : The transfer of two methyl groups to the C-2 and C-6 positions of the cinnamic acid ring would be catalyzed by one or more specific O-methyltransferases (OMTs). These enzymes typically use S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govnih.gov While methyltransferases that act on various phenylpropanoids are well-known, the specific enzyme for 2,6-dimethylation has not been characterized.
In plants, genes encoding the enzymes for a specific metabolic pathway are sometimes located together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov The discovery of a BGC containing genes for PAL, and one or more methyltransferases with specificity for the cinnamic acid ring would provide strong evidence for the biosynthetic pathway of this compound.
The table below outlines the key enzymes in the core phenylpropanoid pathway leading to the cinnamic acid backbone.
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. researchgate.netresearchgate.net |
| Cinnamate (B1238496) 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid, a common downstream step. oup.comfrontiersin.org |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid by adding a Coenzyme A molecule, preparing it for further reactions. bioone.orgfrontiersin.org |
| (Hydroxy)cinnamoyl-CoA O-methyltransferases | CCoAOMT/COMT | Catalyze the methylation of hydroxyl groups on the aromatic ring of various phenylpropanoid intermediates. nih.govresearchgate.netnih.gov |
Role in Plant Physiology and Defense Mechanisms
Cinnamic acid and its many derivatives are integral to a plant's ability to interact with and respond to its environment. researchgate.net They are key players in defense against biotic and abiotic stresses. nih.govfrontiersin.orgnih.gov
Antimicrobial and Antiviral Activity : Cinnamic acid derivatives have well-documented antibacterial, antifungal, and antiviral properties, helping to protect the plant from pathogens. nih.govresearchgate.neteurekaselect.com The presence of methyl groups on the aromatic ring can modulate this bioactivity.
Structural Support : As a precursor in the phenylpropanoid pathway, cinnamic acid is essential for the biosynthesis of lignin. theaic.orgnih.gov Lignin is a complex polymer that provides rigidity to cell walls, structural support to the plant, and a physical barrier against pathogen invasion. researchgate.net
Stress Response : The production of phenylpropanoids, originating from cinnamic acid, is often induced by environmental stressors such as UV radiation, wounding, and nutrient deficiency. frontiersin.orgslideshare.net These compounds can act as antioxidants, scavenging harmful reactive oxygen species (ROS) that accumulate during stress. nih.gov
It is highly probable that this compound contributes to these defense and structural functions, with its specific activity profile determined by its unique substitution pattern.
Metabolic Transformations in Biological Systems
Once synthesized, secondary metabolites like this compound can undergo further enzymatic modifications, be transported to different tissues, or be degraded. The metabolic fate of cinnamic acids is diverse.
Reduction of the Carboxylic Acid : The carboxylic acid group of cinnamic acid can be reduced by plant enzymes, first to an aldehyde (trans-cinnamaldehyde) and then to an alcohol (trans-cinnamyl alcohol). scielo.org.co These alcohols can be further converted into esters, which are often volatile compounds involved in aroma and signaling. scielo.org.co
Conjugation : Phenylpropanoids are often conjugated with sugars (glycosylation) or other molecules. This modification can increase their water solubility, alter their bioactivity, and facilitate their transport and storage within the plant cell, often in the vacuole.
Degradation : In some microorganisms, cinnamic acid can be metabolized through various pathways. For example, some fungi can convert cinnamic acid to benzoic acid and then to p-hydroxybenzoic acid as part of a detoxification or catabolic process. frontiersin.org
The table below summarizes potential metabolic transformations that this compound could undergo, based on known reactions for related compounds.
| Transformation Type | Reactant | Potential Product(s) |
| Reduction | This compound | 2,6-Dimethylcinnamaldehyde, 2,6-Dimethylcinnamyl alcohol |
| Esterification | 2,6-Dimethylcinnamyl alcohol | 2,6-Dimethylcinnamyl acetate (B1210297) |
| Amidation | This compound | Cinnamic acid amides |
| Side-chain cleavage | This compound | 2,6-Dimethylbenzoic acid |
Advanced Analytical and Spectroscopic Research Methodologies
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of 2,6-Dimethylcinnamic acid, offering high accuracy and sensitivity. HRMS instruments can separate ions with very close mass-to-charge (m/z) ratios, which is essential for analyzing complex samples and ensuring accurate spectral analysis. umb.edu This capability allows for the precise determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₁₁H₁₂O₂), HRMS would be used to measure its exact mass, distinguishing it from other isomers or compounds with the same nominal mass.
In structural elucidation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's fragmentation patterns. By analyzing these fragments, researchers can piece together the structural components of the compound, such as the dimethyl-substituted benzene (B151609) ring and the acrylic acid side chain. This is particularly useful in identifying unknown metabolites or degradation products in various matrices. Furthermore, HRMS is a powerful quantitative tool. umb.edu Techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) are employed to develop and validate quantification methods for the parent compound and its metabolites in biological samples. umb.edu
Table 1: HRMS Parameters for Cinnamic Acid Derivatives
| Parameter | Description | Typical Value/Setting |
| Ionization Mode | Method to generate ions. | Electrospray Ionization (ESI), positive or negative mode. |
| Mass Analyzer | Separates ions based on m/z ratio. | Quadrupole Time-of-Flight (Q-TOF), Orbitrap. |
| Mass Accuracy | Precision of mass measurement. | < 5 ppm. |
| Resolution | Ability to distinguish between close m/z values. | > 10,000 FWHM (Full Width at Half Maximum). |
| Scan Mode | Full scan for identification, MS/MS for fragmentation. | Full Scan MS, Tandem MS (MS/MS). |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. researchgate.net It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), revealing insights into the molecule's connectivity and spatial arrangement (conformation).
By analyzing the chemical shifts, integration (proton counts), and coupling constants in a ¹H NMR spectrum, every proton in the molecule can be assigned. For this compound, distinct signals would be expected for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the methyl group protons. Similarly, ¹³C NMR provides a signal for each unique carbon atom, confirming the carbon skeleton. rsc.org These spectra are crucial for verifying the successful synthesis of the compound and ensuring its purity.
For a complete and unambiguous structural assignment, a combination of 1-dimensional (1D) and 2-dimensional (2D) NMR experiments is often necessary. emerypharma.com While 1D spectra (¹H and ¹³C) provide fundamental information, 2D NMR techniques reveal correlations between nuclei, which is invaluable for complex molecules or for distinguishing between isomers. researchgate.netemerypharma.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the vinylic protons on the side chain and potentially long-range coupling to aromatic protons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is an essential tool for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), helping to piece together the entire molecular structure by connecting different spin systems.
These advanced NMR methods provide definitive evidence for the structure of this compound and are fundamental in modern chemical research. emerypharma.com
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons | ¹H NMR | ~7.0-7.2 | m | Signals for the 3 protons on the benzene ring. |
| Vinylic Protons | ¹H NMR | ~6.5 & ~7.8 | d | Two doublets for the -CH=CH- group. |
| Methyl Protons | ¹H NMR | ~2.4 | s | A singlet for the two equivalent -CH₃ groups. |
| Carboxylic Acid | ¹H NMR | >12.0 | s (broad) | Signal for the acidic proton, may exchange. |
| Aromatic Carbons | ¹³C NMR | ~125-140 | Signals for substituted and unsubstituted ring carbons. | |
| Vinylic Carbons | ¹³C NMR | ~118 & ~145 | Signals for the two -CH=CH- carbons. | |
| Methyl Carbons | ¹³C NMR | ~21 | Signal for the two -CH₃ carbons. | |
| Carbonyl Carbon | ¹³C NMR | ~168 | Signal for the carboxylic acid carbon. |
Chromatographic Separations in Research (e.g., HPLC, GC)
Chromatography is a fundamental separation technique used for the analysis and purification of this compound. jackwestin.com The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties, such as volatility and thermal stability. nih.govjournalagent.com
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing non-volatile and thermally unstable compounds like cinnamic acids. journalagent.comunirioja.es A typical setup for this compound would involve:
Mode: Reversed-phase (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov
Stationary Phase: An octadecyl-silylated silica (B1680970) gel (C18) column is standard for separating moderately non-polar compounds.
Mobile Phase: A gradient mixture of an aqueous solvent (often with an acid like formic or phosphoric acid to control ionization) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com
Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, as the conjugated system of cinnamic acids absorbs UV light. researchgate.net
Gas Chromatography (GC): GC separates compounds based on their volatility. jackwestin.comnih.gov Since carboxylic acids like this compound have low volatility and can interact with the column, they often require derivatization before analysis. This involves converting the carboxylic acid group into a more volatile ester (e.g., a methyl or silyl (B83357) ester) to improve peak shape and prevent thermal decomposition. nist.gov The sample is then vaporized and separated on a column with a liquid stationary phase, using an inert gas as the mobile phase. journalagent.com
Spectrophotometric and Fluorimetric Techniques for Reaction Monitoring and Quantification
Spectrophotometric and fluorimetric techniques are valuable for the rapid quantification of this compound and for monitoring the progress of chemical reactions.
UV-Vis Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. This compound, with its conjugated system of the aromatic ring and the double bond of the acrylic acid side chain, is expected to absorb UV light strongly. The relationship between absorbance and concentration is described by the Beer-Lambert law, making UV-Vis spectrophotometry a straightforward method for quantification. academie-sciences.fr Changes in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength (λmax), can be used to monitor reactions where the conjugated system is altered. The polarity of the solvent can also influence the absorption maxima, a phenomenon known as solvatochromism. academie-sciences.fr
Fluorimetry: Fluorescence spectroscopy is generally more sensitive than absorption spectroscopy. researchgate.net It measures the light emitted by a compound after it has absorbed light. While not all compounds fluoresce, those with rigid, conjugated structures often do. The fluorescence properties of this compound would need to be experimentally determined. If it is fluorescent, this technique could offer a highly sensitive method for its detection and quantification at very low concentrations. mdpi.com
Application in Metabolomics and Phytochemical Profiling Studies
The analytical methods described above are frequently integrated into metabolomics and phytochemical profiling workflows. d-nb.info Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov
In these studies, hyphenated techniques, particularly UHPLC-HRMS, are the tools of choice. d-nb.infomdpi.com This approach combines the powerful separation capabilities of UHPLC with the sensitive and specific detection provided by HRMS. researchgate.net When analyzing a complex plant extract or a biological fluid, UHPLC separates the numerous components, and the mass spectrometer provides accurate mass data and fragmentation patterns for each component as it elutes from the column. nih.govnih.gov This allows for the tentative identification of known compounds, including this compound and its potential metabolites, by comparing the experimental data against spectral databases. d-nb.info These powerful analytical platforms are essential for discovering biomarkers and understanding the metabolic pathways and biological roles of phytochemicals. nih.govmdpi.com
Computational and Theoretical Investigations of 2,6 Dimethylcinnamic Acid
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the intrinsic properties of 2,6-dimethylcinnamic acid. These calculations can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a favorable balance between computational cost and accuracy.
Studies on related cinnamic acid derivatives have demonstrated that DFT can effectively model their electronic absorption spectra. researchgate.net For this compound, these calculations would typically involve optimizing the molecular geometry to find its most stable conformation. Following this, properties such as the distribution of electron density, molecular orbital energies, and the nature of electronic transitions can be determined.
Electronic Structure Analysis
The electronic structure of this compound is characterized by a π-conjugated system that extends from the phenyl ring to the carboxylic acid group. The presence of the two methyl groups at the 2 and 6 positions of the phenyl ring introduces steric hindrance, which can influence the planarity of the molecule. This, in turn, affects the extent of π-conjugation and, consequently, the electronic properties.
An analysis of the electronic structure would reveal the distribution of electrons and the nature of the chemical bonds. For instance, calculations can quantify the partial charges on each atom, providing insight into the molecule's polarity and reactivity. The concept of a localized π-system, which has been explored in cinnamic acid, is also relevant here. researchgate.net This suggests that the electronic properties are largely determined by the interactions within the phenyl ring and the propenoic acid side chain.
Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity of molecules. wikipedia.orgmsu.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other reagents.
The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, indicating its nucleophilic character. youtube.com Conversely, the LUMO represents the region most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the double bond of the acrylic acid moiety. The LUMO is likely to be centered on the electron-withdrawing carboxylic acid group and the conjugated system. The precise energies and distributions of these orbitals can be calculated using quantum chemical methods.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 4.50 |
Molecular Mechanics and Force Field Development
Molecular mechanics is a computational method that uses classical physics to model the behavior of molecules. researchgate.neteurekaselect.com It is particularly useful for studying large systems and for performing molecular dynamics simulations to explore the conformational landscape of a molecule. The accuracy of molecular mechanics simulations is highly dependent on the quality of the force field used. researchgate.neteurekaselect.com
A force field is a set of parameters that define the potential energy of a molecule as a function of its atomic coordinates. nih.gov For a molecule like this compound, the development of an accurate force field would involve parameterizing the bond lengths, bond angles, and dihedral angles associated with the various functional groups. This is typically done by fitting the force field parameters to reproduce experimental data or high-level quantum chemical calculations.
Several general-purpose force fields, such as AMBER and CHARMM, are available and can be adapted for specific molecules. researchgate.neteurekaselect.com For instance, the General Amber Force Field (GAFF) is designed for small organic molecules and could be used as a starting point for developing a specific force field for this compound. The development process would involve a systematic optimization of the parameters to ensure that the force field can accurately reproduce the molecule's structure, dynamics, and intermolecular interactions.
Reaction Mechanism Elucidation via Computational Chemistry
For reactions involving this compound, such as esterification, hydrogenation, or polymerization, computational methods can be used to explore different possible pathways. For example, in an enzyme-catalyzed reaction, a quantum mechanical/molecular mechanical (QM/MM) approach could be employed. researchgate.net In this method, the active site of the enzyme and the substrate are treated with a high level of quantum mechanics, while the rest of the protein is modeled using molecular mechanics. This allows for a detailed investigation of the bond-breaking and bond-forming steps within the complex environment of the enzyme.
These computational studies can reveal the role of specific amino acid residues in catalysis and explain the stereoselectivity of enzymatic reactions. researchgate.net
Predictive Modeling for Chemical Reactivity and Selectivity
Predictive modeling in computational chemistry aims to forecast the reactivity and selectivity of chemical reactions. This can be achieved through various approaches, including the use of quantitative structure-activity relationship (QSAR) models and machine learning techniques.
For this compound, predictive models could be developed to estimate its reactivity in different chemical environments. These models would typically use a set of calculated molecular descriptors as input. These descriptors can be derived from quantum chemical calculations and can include properties such as the HOMO and LUMO energies, atomic charges, and electrostatic potential.
By training a model on a dataset of known reactions of similar compounds, it is possible to predict the outcome of new reactions. For example, a model could be developed to predict the regioselectivity of an electrophilic addition to the double bond of this compound. Such predictive models are valuable tools in rational drug design and materials science, as they can accelerate the discovery of new molecules with desired properties.
Future Research Directions and Emerging Paradigms for 2,6 Dimethylcinnamic Acid Research
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The future synthesis of 2,6-Dimethylcinnamic acid and its analogues will increasingly prioritize environmentally benign processes. Traditional methods, while effective, often rely on harsh reagents and generate significant waste. The development of sustainable synthetic routes is a critical research direction.
Green Chemistry Approaches: Methodologies that reduce or eliminate the use of hazardous substances are paramount. bepls.com This includes the adoption of greener reaction conditions for classical syntheses like the Perkin reaction and Knoevenagel condensation. bepls.com Research into using water or ethanol as solvents and employing low-cost, safer reagents like potassium permanganate is a promising avenue. researchgate.net Furthermore, catalytic systems such as palladium N-heterocyclic carbenes are being explored for Mizoroki-Heck cross-coupling reactions to produce cinnamic acid derivatives with high efficiency and stability. ajol.info
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, representing a significant step towards sustainable synthesis. rsc.org Future work could focus on identifying or engineering enzymes, such as promiscuous plant ligases, that can catalyze the formation of this compound or its precursors. researchgate.net Enzymatic cascades, where multiple reactions are performed in a single pot, could further streamline the synthesis and reduce downstream processing. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Cinnamic Acid Derivatives
| Methodology | Advantages | Disadvantages | Potential for this compound |
|---|---|---|---|
| Traditional Synthesis (e.g., Perkin Reaction) | Well-established, high yields | Harsh conditions, waste generation | Feasible, but requires green optimization |
| Green Catalysis (e.g., Mizoroki-Heck) | Milder conditions, catalyst recyclability, air/moisture stability ajol.info | Use of precious metals | High potential for sustainable production |
| Biocatalysis/Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly rsc.org | Enzyme discovery/engineering required | Promising for highly specific and green synthesis |
Exploration of Undiscovered Biological Targets and Mechanisms
While the biological activities of many cinnamic acid derivatives are known, the specific profile of this compound is largely uncharted territory. The nature and position of substituents on the cinnamic acid structure are known to play a crucial role in determining biological efficacy. nih.govnih.gov This suggests that the unique 2,6-dimethyl substitution could impart novel therapeutic properties.
Future research will focus on a systematic exploration of its bioactivity. Initial studies would likely involve broad-spectrum screening to identify potential effects, including:
Anti-inflammatory Activity: Cinnamic acid derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 and modulate key signaling pathways such as NF-κB. sinoshiny.comnih.govresearchgate.net Investigating whether this compound can more potently or selectively target components of the inflammatory cascade is a key research question. nih.gov
Antimicrobial Properties: The ability of cinnamic acid to disrupt microbial cell membranes is a known mechanism of its antimicrobial action. sinoshiny.comnih.gov Research should explore the activity of this compound against a range of pathogens, including drug-resistant strains, and elucidate its specific mechanism of action.
Anticancer Potential: Various derivatives have demonstrated the ability to induce apoptosis in cancer cells. mdpi.com The cytotoxic potential of this compound against different cancer cell lines should be systematically evaluated. nih.govnih.gov
Identifying the direct molecular targets and understanding the structure-activity relationship (SAR) will be crucial for any therapeutic development. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Generative Models for Novel Analogues: Deep generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules from the ground up. nih.govacs.orgnih.gov These models can be trained on existing chemical data to generate new analogues of this compound that are optimized for specific properties like enhanced bioactivity, improved drug-likeness, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. acs.orgnih.gov
Predictive Modeling: AI models can predict the biological activity and physicochemical properties of virtual compounds before they are synthesized, saving considerable time and resources. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and experimental testing.
Computer-Aided Synthesis Planning (CASP): AI can also assist in the "make" phase of research by proposing efficient and viable synthetic routes for novel designed molecules, a significant bottleneck in medicinal chemistry. nih.gov
This integration of AI promises to create a more efficient, data-driven cycle of design, synthesis, and testing for the development of new therapeutics based on the this compound scaffold. nih.gov
Advanced Materials Science Applications Based on Structural Analogues
The structural features of cinnamic acid—specifically its conjugated double bond and carboxylic acid group—make it a valuable building block for advanced polymers. researchgate.net Research into structural analogues of this compound could lead to the development of new materials with unique properties.
Photoreactive Polymers: The double bond in cinnamic acid derivatives can undergo [2+2] photocycloaddition upon exposure to UV light. researchgate.net This property is exploited to create photoreactive polymers used in photoresists and other light-sensitive applications. Investigating how the 2,6-dimethyl substitution affects this photoreactivity could lead to materials with tailored light sensitivities.
Novel Polyesters and Polyamides: Cinnamic acids are used to synthesize a range of polymers, including polyesters and polyamides, with applications from industrial plastics to biomedical devices like drug delivery systems and shape memory materials. researchgate.netrsc.org Incorporating this compound analogues as monomers could influence the resulting polymer's characteristics, such as its glass transition temperature, thermal stability, and mechanical properties. acs.orgnih.gov
Bio-based Plasticizers: Esters of cinnamic acid have been explored as environmentally friendly plasticizers for polymers like PVC. mdpi.com Analogues of this compound could be evaluated for similar applications, potentially offering improved performance or compatibility with different polymer systems.
Biotechnological Production and Engineered Biosynthesis Approaches
Conventional chemical synthesis and extraction from natural sources often have drawbacks, including the use of toxic byproducts and low yields. frontiersin.org Biotechnological production using engineered microbes offers a sustainable and scalable alternative. frontiersin.orgresearchgate.net
The general phenylpropanoid pathway, which produces cinnamic acid from the amino acid L-phenylalanine, is well-understood and has been successfully engineered in various microbial hosts like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgresearchgate.net Future research will likely focus on adapting these platforms for the production of this compound.
Key research directions include:
Metabolic Pathway Engineering: This involves introducing the necessary genes into a microbial host to establish a synthetic pathway. purdue.edu For instance, genes encoding enzymes like phenylalanine ammonia-lyase (PAL) are crucial starting points. frontiersin.org
Enzyme Engineering: The core challenge will be to produce the specific 2,6-dimethyl substitution pattern. This could potentially be achieved by engineering the substrate specificity of enzymes within the phenylpropanoid pathway to accept and modify a precursor that already contains the dimethylated phenyl ring.
Whole-Cell Bioconversion: An alternative approach involves using engineered microbes as whole-cell biocatalysts to convert a supplied precursor (e.g., 2,6-dimethylbenzaldehyde) into the final this compound product. researchgate.net
These synthetic biology approaches could enable the sustainable, fermentative production of this compound from simple, renewable feedstocks. semanticscholar.org
Q & A
Basic Question: What are the recommended methods for synthesizing 2,6-Dimethylcinnamic acid and ensuring purity?
Methodological Answer:
The synthesis of this compound typically involves esterification or condensation reactions. A common approach is the Perkin reaction, using 2,6-dimethylbenzaldehyde and acetic anhydride in the presence of a base catalyst (e.g., sodium acetate). Post-synthesis purification is critical and can be achieved via recrystallization using ethanol-water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Purity verification should employ HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm or NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and absence of byproducts .
Basic Question: How should researchers handle and store this compound to maintain stability?
Methodological Answer:
Stability is influenced by light, temperature, and moisture. Store the compound in amber glass vials at 4°C in a desiccator to prevent photodegradation and hydrolysis. During handling, use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Engineering controls, such as fume hoods, are mandatory for dust containment. Long-term storage (>6 months) requires periodic purity checks via TLC or FTIR to detect degradation products like oxidized derivatives .
Advanced Question: How can researchers resolve contradictory data in the biological activity of this compound derivatives?
Methodological Answer:
Contradictions in bioactivity data (e.g., antifungal vs. antibacterial efficacy) often arise from structural isomerism, assay conditions, or microbial strain specificity. To address this:
- Structural Confirmation: Use X-ray crystallography or 2D-NMR to verify substituent positions (e.g., methyl groups at C-2 and C-6).
- Standardized Assays: Replicate MIC (Minimum Inhibitory Concentration) tests under controlled pH, temperature, and nutrient conditions (e.g., CLSI guidelines).
- SAR Analysis: Compare analogs (e.g., 2,6- vs. 3,5-dimethyl derivatives) to identify functional group contributions. For example, 2,6-substitution enhances antifungal activity against C. neoformans (MIC <5.8 µM) but shows limited efficacy against C. albicans due to cell wall permeability differences .
Advanced Question: How to design experiments to study the thermal decomposition of this compound?
Methodological Answer:
Thermal stability can be assessed using:
- Differential Scanning Calorimetry (DSC): Measure melting points and enthalpy changes. For instance, a sharp endothermic peak near 150°C indicates melting, while exothermic peaks above 200°C suggest decomposition.
- Thermogravimetric Analysis (TGA): Track mass loss under nitrogen/air atmospheres. A 5% mass loss at 90–120°C may indicate solvent evaporation, while rapid degradation above 250°C correlates with carbonization.
- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile decomposition products (e.g., CO₂, acetic acid). Calibrate using reference standards and isothermal holds at critical temperatures .
Advanced Question: What are the key considerations in analyzing the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
SAR studies require systematic variation of substituents and rigorous bioassays:
- Substituent Positioning: Compare 2,6-dimethyl derivatives with 3,5- or mono-methyl analogs to assess steric/electronic effects. For example, 2,6-substitution enhances antifungal selectivity by optimizing hydrophobic interactions with fungal enzymes.
- Bioisosteric Replacement: Replace methyl groups with halogens (e.g., Cl, Br) to evaluate electronegativity impacts.
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like fungal CYP51 or bacterial FabI. Validate predictions with enzymatic inhibition assays (e.g., NADH oxidation rates) .
Advanced Question: How can researchers investigate the coordination chemistry of this compound with transition metals?
Methodological Answer:
To study metal complexes:
- Synthesis: React this compound with metal salts (e.g., ZnCl₂, CuSO₄) in ethanol/water under reflux. Adjust pH to 6–7 using NaOH to deprotonate the carboxylic acid group.
- Characterization: Use FTIR to confirm carboxylate-metal binding (shift in ν(C=O) from ~1700 cm⁻¹ to ~1600 cm⁻¹). Single-crystal XRD reveals coordination modes (e.g., monodentate vs. bidentate).
- Application Testing: Evaluate complexes for photoluminescence (e.g., emission spectra at 300–500 nm) or catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) .
Advanced Question: What experimental approaches can elucidate the mechanism of antifungal action in this compound?
Methodological Answer:
Mechanistic studies may include:
- Metabolic Profiling: Use LC-MS to analyze fungal lipidomes after treatment. Look for accumulation of saturated fatty acids, indicating inhibition of Δ⁹-desaturase.
- Gene Knockdown: Apply CRISPR-Cas9 to silence candidate targets (e.g., ERG11 in C. neoformans) and assess resistance development.
- Membrane Permeability Assays: Use SYTOX Green dye to quantify cell membrane disruption via fluorescence microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
